lithium;2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a sulfanylacetate group, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate typically involves the reaction of 6-methoxy-2-methylquinoline with a suitable sulfanylacetate precursor. One common method involves the use of lithium hydroxide as a base to facilitate the formation of the lithium salt. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium;2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium;2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. The sulfanylacetate group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-methoxyquinolin-4-yl)sulfanylacetate
- 6-methoxy-2-methylquinoline
- 4-hydroxy-2-quinoline
Uniqueness
Lithium;2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate is unique due to the presence of both a quinoline moiety and a sulfanylacetate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its lithium salt form also enhances its solubility and stability, which can be advantageous in various applications.
Properties
IUPAC Name |
lithium;2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S.Li/c1-8-5-12(18-7-13(15)16)10-6-9(17-2)3-4-11(10)14-8;/h3-6H,7H2,1-2H3,(H,15,16);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQSJXJMBCMUJB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12LiNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.